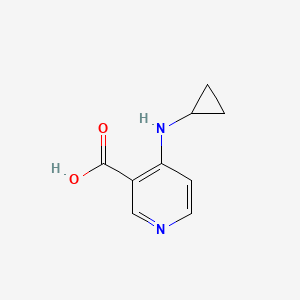

4-(Cyclopropylamino)nicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

4-(cyclopropylamino)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2H2,(H,10,11)(H,12,13) |

InChI Key |

FHGCZABKJRTIDE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=C(C=NC=C2)C(=O)O |

Origin of Product |

United States |

Contextualization Within Nicotinic Acid Derivatives Research

Nicotinic acid, also known as niacin or vitamin B3, has a long and storied history in medicine. nih.govuni-leipzig.de For decades, it has been utilized as a lipid-lowering agent, valued for its ability to reduce levels of low-density lipoprotein (LDL) cholesterol and triglycerides while simultaneously increasing high-density lipoprotein (HDL) cholesterol. nih.govnih.gov This beneficial modulation of lipid profiles is primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA2), which leads to the inhibition of lipolysis in adipocytes. nih.govnih.gov

The therapeutic success of nicotinic acid has spurred extensive research into its derivatives, with the goal of improving its efficacy, reducing its side effects (most notably, cutaneous flushing), and exploring new therapeutic applications. nih.govnih.gov These investigations have led to the development of a wide array of nicotinic acid analogues, with modifications at various positions of the pyridine (B92270) ring. nih.govgoogle.com The introduction of different substituents can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties. nih.gov Research into these derivatives has expanded beyond cardiovascular disease to include potential applications in agriculture as fungicides and herbicides, as well as in the treatment of neurological disorders. nih.govgoogle.com

The core structure of nicotinic acid and its derivatives is a pyridine ring with a carboxylic acid group at the 3-position. The general properties of nicotinic acid are summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₅NO₂ |

| Molar Mass | 123.11 g/mol |

| Appearance | White crystalline powder |

| Acidity (pKa) | 4.85 |

This table presents general properties of the parent compound, nicotinic acid.

Historical Perspectives on Its Emergence in Medicinal Chemistry Research

The journey of nicotinic acid in medicinal chemistry began with its identification as the vitamin preventing pellagra. nih.gov Its lipid-modifying properties were discovered in the 1950s, establishing it as a cornerstone in the management of dyslipidemia for many years. nih.gov The discovery of its cognate receptor, GPR109A, in the early 2000s marked a significant milestone, providing a mechanistic understanding of its action and reigniting interest in the development of novel agonists with improved therapeutic profiles. nih.gov

The exploration of substituents at the 4-position of the nicotinic acid ring is a more recent development. The introduction of an amino group, for instance, leads to 4-aminonicotinic acid, a known metabolite. nih.gov The further elaboration of this amino group, as in 4-(Cyclopropylamino)nicotinic acid, represents a strategic move in medicinal chemistry. The cyclopropyl (B3062369) group is a "bioisostere" often employed in drug design to enhance metabolic stability, improve potency, and modulate conformation. The inclusion of a cyclopropylamino moiety on other molecular scaffolds has been shown to be advantageous in various therapeutic areas, including the development of antiviral agents. nih.gov

While specific historical milestones for this compound are not extensively documented in publicly available literature, its conceptual emergence can be traced to the convergence of several research streams: the continued interest in nicotinic acid derivatives, the strategic use of the cyclopropyl group in medicinal chemistry, and the exploration of substituted pyridines for novel biological activities. nih.gov

Current Research Significance and Scope

Established Synthetic Routes for this compound

The construction of the this compound scaffold is typically achieved through the reaction of a 4-halonicotinic acid derivative with cyclopropylamine (B47189). This approach leverages the reactivity of the pyridine ring, which is activated towards nucleophilic attack at the 4-position.

Precursor Utilization in Synthetic Pathways

The most common precursor for the synthesis of this compound is 4-chloronicotinic acid or its corresponding ester. The chloro-substituent at the 4-position serves as a good leaving group, facilitating its displacement by the incoming nucleophile, cyclopropylamine. The synthesis of cyclopropylamine itself can be accomplished through various methods, such as the Hofmann rearrangement of cyclopropanecarboxamide.

The general synthetic strategy is outlined in the reaction scheme below:

Figure 1: General synthetic scheme for this compound from 4-chloronicotinic acid and cyclopropylamine.

Figure 1: General synthetic scheme for this compound from 4-chloronicotinic acid and cyclopropylamine.Optimized Reaction Conditions and Methodological Nuances

The reaction between 4-chloronicotinic acid and cyclopropylamine is typically carried out in a suitable solvent and may be facilitated by heat. The choice of solvent can influence the reaction rate and yield. While specific conditions for this exact transformation are not widely published, analogous reactions suggest that polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) could be employed to solvate the reactants and facilitate the substitution. The use of a base may also be necessary to neutralize the hydrochloric acid formed during the reaction.

In some instances, the ester of 4-chloronicotinic acid is used, which may offer advantages in terms of solubility and reactivity. Following the nucleophilic substitution, a subsequent hydrolysis step is required to convert the ester back to the carboxylic acid.

Heating protocols, where necessary, are carefully controlled to prevent decomposition of the starting materials or products. Microwave-assisted synthesis is also a potential methodological nuance that could accelerate the reaction.

Purification Strategies for Research-Grade Material

Following the synthesis, the crude this compound is purified to obtain material of high purity suitable for research purposes. A common and effective method for purification is silica (B1680970) gel column chromatography. This technique separates the desired product from unreacted starting materials, by-products, and other impurities based on differences in polarity.

The selection of the eluent system is critical for successful separation. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used, with the polarity gradually increased to elute the compounds from the column. The progress of the separation is monitored by thin-layer chromatography (TLC).

After chromatography, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system.

Derivatization Strategies and Analogue Synthesis

The core structure of this compound provides a versatile scaffold for the synthesis of a wide range of analogues. These derivatives are often designed to probe structure-activity relationships (SAR) and to optimize biological activity.

Structural Modifications for Investigating Biological Activity

Derivatization of this compound can be achieved at several positions to investigate its biological activity. Key modifications may include:

Modification of the Carboxylic Acid Group: The carboxylic acid can be converted into a variety of functional groups, such as esters, amides, or nitriles. This can influence the compound's polarity, solubility, and ability to interact with biological targets.

Substitution on the Pyridine Ring: While the 4-position is occupied by the cyclopropylamino group, further substitutions on the pyridine ring could be explored if the synthesis starts from a more complex precursor.

Modification of the Cyclopropyl Group: The cyclopropyl moiety can be replaced with other small alkyl or cycloalkyl groups to explore the impact of steric bulk and lipophilicity on activity.

The table below illustrates potential derivatization strategies:

| Modification Site | Potential Functional Groups | Rationale |

| Carboxylic Acid | Esters, Amides, Nitriles, Tetrazoles | Modulate polarity, hydrogen bonding capacity, and metabolic stability. |

| Cyclopropylamino Group | N-alkylation, N-acylation | Alter steric hindrance and electronic properties. |

| Pyridine Ring | Introduction of substituents (e.g., F, Cl, Me) | Fine-tune electronic and steric properties of the scaffold. |

Scaffold Engineering Approaches for Novel Chemical Entities

Scaffold engineering, or scaffold hopping, is a computational or rational design strategy used to identify structurally novel compounds that retain the key pharmacophoric features of the original molecule. Starting from the this compound scaffold, medicinal chemists can design new core structures that mimic its spatial arrangement and electronic properties.

Role as a Precursor in Bioactive Molecule Synthesis

This compound serves as a crucial building block in the synthesis of potent and selective inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The nicotinamide (B372718) core of the compound is a key structural motif that medicinal chemists have successfully optimized to develop a class of IRAK4 inhibitors. nih.gov The synthesis strategy often involves using a related precursor, such as a dichloronicotinate, which is subsequently modified. nih.gov One of the key modifications includes the introduction of the cyclopropylamino group at the 4-position, which contributes to the binding affinity and selectivity of the final bioactive molecule. Further chemical modifications to this scaffold, for instance at the C5 position of the nicotinamide ring, allow for the extension of the molecule to interact with specific regions of the target protein, such as the "front pocket" of the IRAK4 kinase domain, thereby enhancing potency and selectivity. nih.gov

Interaction with Interleukin-1 Receptor-Associated Kinases (IRAKs)

Molecules derived from the this compound scaffold are designed to interact with the Interleukin-1 Receptor-Associated Kinase (IRAK) family. The IRAK family, which includes IRAK1, IRAK2, IRAK3 (or IRAK-M), and IRAK4, are critical mediators in the signaling pathways of Toll-like receptors (TLRs) and IL-1 family receptors. nih.gov IRAK4 is considered a master regulator in this cascade as its kinase activity is essential for the activation of downstream signaling. acs.org Therefore, designing inhibitors that specifically target IRAK4 is a major therapeutic goal for various inflammatory and autoimmune diseases. acs.org

Derivatives of this compound function as ATP-competitive inhibitors of IRAK4. nih.gov These molecules are designed to fit into the ATP-binding site of the IRAK4 kinase domain, preventing the enzyme from binding to ATP and thus blocking its phosphotransferase activity. Structural studies of IRAK4 have revealed unique features that can be exploited for inhibitor design, such as a distinct "front pocket" adjacent to the ATP-binding site and a tyrosine residue (Tyr262) acting as the gatekeeper. nih.govnih.gov The nicotinamide core of the inhibitors makes key interactions with the hinge region of the kinase, while modifications, such as extending an amide side chain from the core structure, can occupy the front pocket, leading to improved potency and selectivity. nih.gov By blocking IRAK4's kinase function, these inhibitors effectively shut down the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like IL-6 and TNF-α. nih.gov

Beyond simple inhibition, the this compound scaffold is integral to the development of Proteolysis Targeting Chimeras (PROTACs) for the complete removal of the IRAK4 protein. nih.govnih.gov A PROTAC is a heterobifunctional molecule comprising a "warhead" that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. nih.gov

In this context, a potent nicotinamide-based IRAK4 inhibitor serves as the warhead. This warhead is chemically tethered to a ligand for an E3 ligase, such as pomalidomide, which binds to the Cereblon (CRBN) E3 ligase. nih.govbpsbioscience.com This PROTAC molecule simultaneously binds to IRAK4 and CRBN, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to lysine (B10760008) residues on the surface of the IRAK4 protein. This polyubiquitination acts as a signal for the cell's degradation machinery.

A critical aspect of developing kinase inhibitors is ensuring their specificity to minimize off-target effects. Research has focused on optimizing nicotinamide-based inhibitors derived from precursors like this compound to be highly selective for IRAK4. While IRAK1 also possesses kinase activity, it is often desirable to inhibit IRAK4 selectively. nih.gov The subtle differences between the ATP-binding sites of IRAK family members are exploited to achieve this selectivity. nih.gov For example, an advanced nicotinamide derivative, compound 21 from a study by St. Jean et al., demonstrated high selectivity for IRAK4. nih.gov

The following table shows the inhibitory activity of this representative advanced nicotinamide-based IRAK4 inhibitor against various kinases.

| Kinase Target | IC₅₀ (nM) |

| IRAK4 | < 6 |

| IRAK3 | 760 |

| TNIK | 130 |

| TYRO3 | 980 |

| cKIT | > 2000 |

| LCK | > 2000 |

| Data sourced from St. Jean et al., for compound 21, a highly optimized nicotinamide derivative. nih.gov |

Engagement with the Ubiquitin-Proteasome Pathway (UPP)

Through their use in PROTACs, derivatives of this compound directly engage the Ubiquitin-Proteasome Pathway (UPP). The UPP is a major cellular system for controlled protein degradation in eukaryotic cells. acs.org By tagging the IRAK4 protein with a polyubiquitin (B1169507) chain, the IRAK4-targeting PROTAC marks it for recognition and subsequent destruction by the 26S proteasome, a large multi-catalytic protease complex. nih.gov This process can be confirmed experimentally by pretreating cells with a proteasome inhibitor, such as epoxomicin, which rescues the protein from degradation. nih.gov

Hijacking the UPP with an IRAK4-PROTAC has a profound influence on cellular protein degradation pathways. This approach shifts the paradigm from occupancy-driven inhibition to event-driven catalysis, where a single PROTAC molecule can trigger the degradation of multiple target protein molecules. acs.org This catalytic nature often leads to more potent and sustained biological effects compared to traditional inhibitors.

Furthermore, degrading the IRAK4 protein entirely eliminates both its kinase activity and its non-catalytic scaffolding function, which is crucial for the assembly of the larger "Myddosome" signaling complex. acs.orgnih.gov This dual action can provide a more comprehensive blockade of the inflammatory signaling pathway than kinase inhibition alone, potentially leading to better therapeutic outcomes. nih.gov

Elucidation of Mechanisms for Selective Protein Inactivation

The selective interaction of nicotinic acid and its derivatives with specific proteins is a cornerstone of their biological effects. Research has primarily focused on their role as agonists for G protein-coupled receptors and as inhibitors of key metabolic enzymes.

A primary mechanism of action for nicotinic acid is the activation of the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A. nih.govwikipedia.organnualreviews.org This receptor is predominantly expressed on adipocytes (fat cells) and immune cells. nih.gov The binding of nicotinic acid to HCA₂ on adipocytes initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the breakdown of fats (lipolysis). annualreviews.org This selective activation of HCA₂ is a key factor in the lipid-modifying effects of nicotinic acid observed in research models.

The specificity of these interactions allows for the targeted modulation of metabolic pathways, making nicotinic acid and its derivatives valuable tools for studying lipid metabolism.

Impact on Intracellular Signal Transduction Pathways within Research Models

The binding of nicotinic acid derivatives to their target proteins triggers a cascade of intracellular signaling events. These pathways are complex and can vary depending on the cell type and the specific research model.

The activation of the HCA₂ receptor by nicotinic acid is a prime example of its influence on signal transduction. This G protein-coupled receptor, upon activation, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP. annualreviews.org This reduction in cAMP levels affects the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets involved in lipolysis. annualreviews.org

Furthermore, research has indicated that the effects of nicotinic acid are not solely dependent on HCA₂ activation. nih.gov Studies have explored its role in activating the AMP-activated protein kinase (AMPK)/Sirtuin 1 (Sirt1) signaling pathway, particularly when used in conjunction with other molecules like leucine. nih.gov The AMPK/Sirt1 pathway is a critical regulator of cellular energy homeostasis and metabolism. nih.gov

Nicotinic acid also participates in the regulation of glucose metabolism and the NAD-sirtuin pathway, which may be linked to changes in mitochondrial biogenesis. nih.gov It has been shown to be involved in cellular pathways that include forkhead transcription factors and protein kinase B (Akt). nih.gov

In some cellular contexts, nicotinic acid can influence calcium signaling. oregonstate.edu It is a precursor to nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP), a potent calcium-mobilizing messenger. oregonstate.edu

Table 1: Investigated Signaling Pathways Influenced by Nicotinic Acid in Research Models

| Signaling Pathway | Key Mediators | Observed Effects in Research Models | References |

| HCA₂ Receptor Signaling | GPR109A, Adenylyl Cyclase, cAMP, PKA | Inhibition of lipolysis in adipocytes | nih.govannualreviews.org |

| AMPK/Sirt1 Pathway | AMPK, Sirt1 | Regulation of lipid metabolism and cellular energy | nih.gov |

| NAD-Sirtuin Pathway | NAD+, Sirtuins | Altered mitochondrial biogenesis | nih.gov |

| PI3K/Akt Pathway | Protein Kinase B (Akt) | Cellular survival and metabolism | nih.gov |

| Calcium Signaling | NAADP | Mobilization of intracellular calcium | oregonstate.edu |

Exploration as Biochemical Reagents in Fundamental Pathway Studies

Due to their specific interactions with key proteins and pathways, nicotinic acid and its derivatives are valuable as biochemical reagents for fundamental research. Their ability to modulate specific biological processes allows scientists to probe the function of various cellular systems.

A significant application is in the study of lipid metabolism. By using nicotinic acid to selectively inhibit lipolysis through HCA₂ or triglyceride synthesis via DGAT2, researchers can investigate the downstream consequences of these processes on cellular and systemic physiology. wikipedia.organnualreviews.org

Furthermore, isotopically labeled versions of nicotinic acid and its amide form, nicotinamide, serve as biological probes to trace their metabolic fate and to study the dynamics of NAD⁺ and NADP⁺ synthesis and turnover. nih.govacs.org These coenzymes are fundamental to hundreds of metabolic reactions, and understanding their regulation is crucial. wikipedia.orgyoutube.com

The discovery of the HCA₂ receptor was a direct result of using nicotinic acid as a pharmacological tool to identify its biological target. nih.govannualreviews.org This highlights the utility of such compounds in receptor de-orphanization and in elucidating new biological pathways.

The use of nicotinic acid in combination with other compounds, such as leucine, to study synergistic effects on signaling pathways like AMPK/Sirt1, further demonstrates its role as a research tool to uncover complex biological interactions. nih.gov

Table 2: Applications of Nicotinic Acid Derivatives as Biochemical Reagents

| Application Area | Specific Use | Research Goal | References |

| Lipid Metabolism Research | Selective activation of HCA₂ and inhibition of DGAT2 | To study the regulation of lipolysis and triglyceride synthesis | wikipedia.organnualreviews.org |

| Metabolic Pathway Tracing | Use of isotopically labeled nicotinamide | To monitor NAD⁺ and NADP⁺ biosynthesis and turnover | nih.govacs.org |

| Receptor Biology | Pharmacological probe for receptor identification | To de-orphanize G protein-coupled receptors like HCA₂ | nih.govannualreviews.org |

| Signal Transduction Studies | Modulation of specific signaling cascades | To investigate the interplay of pathways such as AMPK/Sirt1 | nih.gov |

Structure Activity Relationship Sar Studies of 4 Cyclopropylamino Nicotinic Acid Derivatives

Correlations between Specific Structural Features and Observed Biological Function

For instance, in related nicotinamide (B372718) series, modifications to the amide side chain have been systematically explored to optimize interactions with the front pocket of the IRAK-4 binding site. While simple alkyl chains showed little effect on potency, the introduction of moieties capable of forming hydrogen bonds or increased lipophilic interactions has proven beneficial. This systematic approach of modifying specific positions on the scaffold allows for the fine-tuning of inhibitor properties, balancing potency with other crucial factors like metabolic stability and selectivity.

Table 1: Impact of Amide Substituent on IRAK-4 Inhibition in a Related Nicotinamide Series

| Compound | R Group | IRAK-4 IC₅₀ (nM) |

|---|---|---|

| 5 | Methyl | 150 |

| 6 | Ethyl | 160 |

| 7 | Propyl | 150 |

| 8 | 3-Hydroxypropyl | 65 |

| 9 | 3-Hydroxy-3-methylbutyl | 19 |

This table illustrates how modifying the amide substituent (R group) on a related nicotinamide scaffold affects the half-maximal inhibitory concentration (IC₅₀) against IRAK-4. Data is illustrative of SAR principles.

Pharmacophore Elucidation for Interleukin-1 Receptor-Associated Kinase Modulation

A pharmacophore model for IRAK-4 inhibition based on the nicotinic acid scaffold typically consists of several key features essential for effective binding. These models are often developed using structure-based approaches, integrating X-ray crystallography data of inhibitors bound to the IRAK-4 active site. nih.gov

The essential pharmacophoric features include:

A hydrogen bond acceptor: The pyridine (B92270) nitrogen of the nicotinic acid core is crucial for forming a hydrogen bond with the hinge region of the kinase, specifically with the backbone amide of Met265. nih.gov

A hydrogen bond donor: The amide or amino group at the 4-position provides a critical hydrogen bond donor that also interacts with the kinase hinge. nih.govnih.gov

A hydrophobic region: A hydrophobic pocket is engaged by substituents at the 4-position, such as the cyclopropyl (B3062369) group. nih.gov

Additional interaction points: Other regions of the molecule can be modified to engage in further van der Waals or hydrogen bonding interactions to enhance potency and selectivity. nih.gov

These pharmacophore models serve as a valuable guide for the rational design of novel and more potent IRAK-4 inhibitors by highlighting the key interaction points within the ATP-binding pocket. nih.gov

Influence of the Cyclopropylamino Moiety on Biological Activity Profiles

The cyclopropylamino group at the C4 position of the nicotinic acid ring plays a significant role in the biological activity of these inhibitors. This specific moiety is not merely a placeholder but contributes directly to the binding affinity of the molecule.

Modeling and crystallographic studies have shown that the cyclopropyl group extends into a hydrophobic region of the IRAK-4 ATP-binding site. nih.gov Specifically, it makes a favorable hydrophobic contact with the side chain of the amino acid Valine 200 (Val200), which is part of the glycine-rich p-loop. nih.gov This interaction helps to anchor the inhibitor in the active site, thereby increasing its potency. The rigid and compact nature of the cyclopropyl ring is well-suited for this pocket, and its substitution for other alkyl groups can lead to variations in inhibitory activity, underscoring its importance in the SAR of this chemical series.

Contributions of the Nicotinic Acid Core to Target Binding and Specificity

The nicotinic acid core is fundamental to the function of these molecules as IRAK-4 inhibitors, primarily due to its role in orienting the key interacting groups towards the hinge region of the kinase. The hinge region is a flexible segment that connects the N- and C-lobes of the kinase domain and is a common anchoring point for ATP-competitive inhibitors.

The pyridine nitrogen of the nicotinic acid scaffold and the adjacent amide or amino group form a bidentate hydrogen bond interaction with the backbone of the hinge region. nih.govnih.gov Specifically, the pyridine nitrogen typically accepts a hydrogen bond from the backbone NH of Met265, while the exocyclic amino group donates a hydrogen bond. nih.gov This conserved binding mode mimics the interaction of the adenine (B156593) region of ATP with the kinase hinge, effectively blocking the natural substrate from binding. The rigidity of the pyridine ring ensures a proper conformational presentation of these hydrogen bonding groups, which is critical for high-affinity binding and, consequently, potent inhibition of IRAK-4. nih.govnih.gov

Computational and Theoretical Research on 4 Cyclopropylamino Nicotinic Acid

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational methods used to predict and analyze the interaction between a small molecule (ligand), such as 4-(Cyclopropylamino)nicotinic acid, and its biological target, typically a protein.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is crucial for understanding the binding mode of a potential drug and for virtual screening of large compound libraries. For instance, in a study on new nicotinic acid derivatives as potential anti-inflammatory agents, molecular docking was used to investigate the binding of compounds within the active site of cyclooxygenase-2 (COX-2). nih.gov The results of such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the ligand's binding affinity. nih.gov

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the compound and docking it into the binding site of a relevant target protein. The output would provide a binding energy score, indicating the strength of the interaction, and a visual representation of the binding pose.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding pose predicted by molecular docking and the conformational changes that may occur in both the ligand and the protein. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the system's evolution. Research on other nicotinic acetylcholine (B1216132) receptor (nAChR) ligands has utilized MD simulations to study the conformational transitions of the receptor upon ligand binding. nih.gov

An MD simulation of a this compound-target complex would allow researchers to assess the stability of key intermolecular interactions, calculate binding free energies, and understand the role of solvent molecules in the binding process.

| Computational Technique | Application to this compound (Hypothetical) | Illustrative Findings from Related Compounds |

| Molecular Docking | Prediction of binding mode and affinity to a specific target protein. | Docking of nicotinic acid derivatives into the COX-2 active site helped to rationalize their anti-inflammatory activity. nih.gov |

| Molecular Dynamics | Assessment of the stability of the predicted binding pose and conformational flexibility of the complex. | MD simulations of a ligand-bound nAChR revealed conformational changes crucial for receptor function. nih.gov |

Electronic Structure Analysis for Mechanistic Insights

The electronic structure of a molecule governs its reactivity and physical properties. Electronic structure analysis, often performed using quantum mechanical methods like Density Functional Theory (DFT), can provide deep insights into the mechanisms of drug action. While specific electronic structure analyses for this compound are not documented in the searched literature, studies on other nicotinic acid derivatives have demonstrated the utility of this approach. For example, the electronic structure of nicotinic acid derivatives has been studied to understand their potential as cholinesterase inhibitors.

Such analyses can calculate various molecular properties, including:

HOMO and LUMO energies: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding a molecule's reactivity. A small HOMO-LUMO gap can indicate higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is vital for understanding non-covalent interactions with a biological target.

Atomic Charges: Calculating the partial charges on each atom can help to identify key atoms involved in electrostatic interactions and hydrogen bonding.

A computational study on nicotine (B1678760) analogs, for instance, used DFT to characterize their geometrical parameters, atomic charges, and HOMO/LUMO orbitals to understand their interaction with the α7 nicotinic acetylcholine receptor.

| Electronic Property | Significance in Drug Design |

| HOMO/LUMO Energies | Indicates chemical reactivity and the ability to participate in charge-transfer interactions. |

| Molecular Electrostatic Potential | Visualizes charge distribution, predicting sites for electrostatic and hydrogen-bonding interactions. |

| Atomic Charges | Quantifies the charge on individual atoms, aiding in the detailed analysis of intermolecular forces. |

Predictive Modeling of Biological Interactions and Selectivity

Predictive modeling, often using Quantitative Structure-Activity Relationship (QSAR) models, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

A QSAR study for a series of compounds including this compound would involve:

Data Collection: Assembling a dataset of compounds with known biological activities against a specific target.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., physicochemical properties, topological indices, and quantum chemical parameters) for each compound.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

While no specific QSAR models for this compound were found, research on other small molecules demonstrates the power of this approach for predicting biological interactions and selectivity.

In Silico Screening Methodologies for Novel Modulators

In silico, or virtual, screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly reduce the time and cost associated with drug discovery by prioritizing compounds for experimental testing.

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method, which includes molecular docking, requires the 3D structure of the target protein. A library of compounds is docked into the target's binding site, and the compounds are ranked based on their predicted binding affinity.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS can be used. This approach relies on the knowledge of other molecules that bind to the target. Methods include searching for compounds with similar 2D or 3D structures or using a pharmacophore model, which defines the essential features required for binding.

In silico prediction methods are now widely used to evaluate the physicochemical, pharmacokinetic, and safety properties of compounds at the initial stages of drug discovery. This early assessment helps researchers to focus their resources on the most promising lead compounds.

Analytical Methodologies for Research and Characterization of 4 Cyclopropylamino Nicotinic Acid

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., column chromatography)

Chromatographic methods are indispensable for the separation and purification of 4-(cyclopropylamino)nicotinic acid from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are particularly valuable in this regard.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For nicotinic acid and its derivatives, reversed-phase HPLC is a commonly employed method. nih.gov This involves a non-polar stationary phase (like C18 or C8) and a polar mobile phase. sielc.comresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A typical HPLC method for the analysis of nicotinic acid derivatives might utilize a C18 column with a gradient elution system. researchgate.netnih.gov For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid additive like formic acid or acetic acid to control ionization, can be used. nih.govnih.gov The gradient would involve changing the proportion of the organic solvent (acetonitrile) over time to effectively separate compounds with different polarities. nih.gov Detection is commonly achieved using a UV detector, as the pyridine (B92270) ring in the molecule absorbs UV light. sielc.com A wavelength of around 250-262 nm is often suitable for detecting nicotinic acid and its derivatives. sielc.comresearchgate.net

Mixed-mode chromatography, which combines two or more separation mechanisms such as reversed-phase and ion-exchange, can also offer unique selectivity for separating a wide array of chemical compounds, including nicotinic acid derivatives. sielc.comsielc.com

Column Chromatography: For the isolation and purification of larger quantities of this compound in a research setting, column chromatography is a standard procedure. This technique involves packing a glass column with a solid adsorbent (stationary phase), such as silica (B1680970) gel or alumina. The crude product mixture is then loaded onto the top of the column and eluted with a suitable solvent or a gradient of solvents (mobile phase). The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation and collection in different fractions.

The choice of eluent is critical and is often determined by preliminary analysis using TLC. A solvent system that provides good separation on a TLC plate will likely be effective for column chromatography. For nicotinic acid derivatives, a mixture of a polar solvent like ethyl acetate (B1210297) and a non-polar solvent like petroleum ether is often used, with the polarity being adjusted to achieve optimal separation. rsc.org

Spectroscopic Characterization Methods in Academic Settings (e.g., Mass Spectrometry for derivative analysis)

Spectroscopic techniques are vital for elucidating the molecular structure of this compound and its derivatives. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for this purpose.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a compound and the fragmentation patterns that can help in its structural identification. When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a highly sensitive and specific analytical tool. nih.govmdpi.com

For carboxylic acids like this compound, derivatization is sometimes employed to improve their volatility and ionization efficiency, especially for gas chromatography-mass spectrometry (GC-MS). nist.gov However, with the advent of soft ionization techniques like electrospray ionization (ESI), direct analysis by LC-MS is more common. nih.govbevital.nonih.gov ESI can be operated in either positive or negative ion mode. For nicotinic acid and its derivatives, both modes have been used successfully. nih.govbevital.nonih.gov In positive ion mode, protonated molecules [M+H]+ are often observed, while in negative ion mode, deprotonated molecules [M-H]- are detected. nih.gov

Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govbevital.nonih.gov This technique is particularly useful for distinguishing between isomers and for the analysis of compounds in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure. ¹H NMR and ¹³C NMR are the most common types of NMR experiments.

¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For this compound, one would expect to see signals corresponding to the protons on the pyridine ring, the cyclopropyl (B3062369) group, and the amino group. The chemical shifts (δ) and coupling patterns (multiplicity) of these signals are characteristic of their specific locations within the molecule. rsc.org

¹³C NMR: Provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal in the ¹³C NMR spectrum. rsc.org

The use of deuterated solvents like DMSO-d₆ or CDCl₃ is standard practice in NMR. rsc.org

Quantitative Analysis Methods for Research Studies

Quantitative analysis is crucial for determining the concentration of this compound in various samples during research studies. HPLC with UV or MS detection is the most widely used method for this purpose.

To perform quantitative analysis, a calibration curve is typically constructed. This involves preparing a series of standard solutions of the compound at known concentrations and analyzing them using the chosen analytical method. A graph of the detector response (e.g., peak area in HPLC) versus concentration is then plotted. The concentration of the analyte in an unknown sample can then be determined by measuring its response and interpolating from the calibration curve. nih.gov

LC-MS/MS for Quantitative Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantitative analysis. nih.govbevital.nonih.gov It often employs selected reaction monitoring (SRM), where a specific parent ion is selected and fragmented, and then a specific daughter ion is monitored. This provides a high degree of specificity and reduces interference from other components in the sample matrix. The use of an internal standard, a compound with similar chemical properties to the analyte that is added to all samples and standards in a known amount, is recommended to improve the accuracy and precision of the quantification. nih.govbevital.nonih.gov

The limit of detection (LOD) and limit of quantitation (LOQ) are important parameters that are determined during method validation to establish the sensitivity of the analytical method. nih.govresearchgate.net

Data Table: Analytical Techniques for this compound

| Analytical Technique | Purpose | Key Parameters & Considerations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, separation, and quantification. nih.gov | Column: C18, C8, or mixed-mode. sielc.comresearchgate.netMobile Phase: Acetonitrile/water gradient with acid (formic or acetic). nih.govnih.govnih.govDetection: UV (250-262 nm) or Mass Spectrometry. sielc.comresearchgate.net |

| Column Chromatography | Isolation and purification of larger quantities. | Stationary Phase: Silica gel or alumina. Mobile Phase: Determined by TLC, often ethyl acetate/petroleum ether. rsc.org |

| Mass Spectrometry (MS) | Molecular weight determination and structural elucidation. mdpi.com | Ionization: Electrospray Ionization (ESI) in positive or negative mode. nih.govnih.govAnalysis: Full scan for molecular ion, MS/MS for fragmentation patterns. nih.govbevital.no |

| Nuclear Magnetic Resonance (NMR) | Unambiguous structure determination. | Experiments: ¹H NMR and ¹³C NMR. Solvent: Deuterated solvents (e.g., DMSO-d₆, CDCl₃). rsc.org |

| LC-MS/MS | Highly sensitive and selective quantification. nih.govbevital.no | Mode: Selected Reaction Monitoring (SRM). Internal Standard: Recommended for accuracy. nih.govbevital.noValidation: Determination of LOD and LOQ. nih.gov |

Future Research Trajectories and Academic Significance

Exploration of Novel Biological Targets beyond IRAK Kinases

While the initial focus may be on Interleukin-1 Receptor-Associated Kinase (IRAK) family members, the broader nicotinic acid scaffold suggests the potential for interactions with other biological targets. nih.gov Nicotinic acid itself is well-known to interact with the G protein-coupled receptor GPR109A (HCA2), which mediates its effects on lipid metabolism. nih.govnih.govcaymanchem.com Future research should, therefore, investigate whether 4-(cyclopropylamino)nicotinic acid or its analogs retain affinity for HCA2 or interact with other G protein-coupled receptors.

Furthermore, derivatives of nicotinic acid have been explored for a range of biological activities, including anti-inflammatory effects potentially mediated through the inhibition of COX-2, TNF-α, and IL-6. nih.gov Research into this compound could expand to screen for activity against these and other inflammatory mediators. Given that niacin metabolites have been linked to vascular inflammation and cardiovascular disease risk, exploring the compound's impact on pathways like those involving soluble vascular cell adhesion molecule-1 (sVCAM-1) could reveal novel mechanisms and therapeutic applications. nih.gov The historical investigation of nicotinic acid derivatives as cholinesterase inhibitors also presents another potential, albeit less explored, avenue for target identification. nih.gov

Development of Advanced Synthetic Methodologies for Derivatives

The generation of a diverse chemical library based on the this compound core is essential for establishing robust structure-activity relationships (SAR). Future synthetic efforts should focus on advanced methodologies that allow for efficient and versatile modification of the parent molecule. This includes developing novel routes for creating derivatives of the cyclopropylamine (B47189) moiety, the carboxylic acid group, and the pyridine (B92270) ring.

Drawing inspiration from the broader synthesis of nicotinic acid derivatives, methodologies could include:

One-Pot Synthesis: As demonstrated in the synthesis of N-cyanomethyl-4-(trifluoromethyl) nicotinamide (B372718), one-pot procedures can improve efficiency, increase yield, and are more suitable for industrial-scale production. google.com

Multi-component Reactions: Employing strategies that combine multiple starting materials in a single step to rapidly build molecular complexity.

Catalytic Hydrogenolysis: The use of catalysts like Palladium on carbon (Pd/C) has been effective in the synthesis of substituted nicotinic acids, such as 4-trifluoromethylnicotinic acid, and could be adapted for creating new analogs. google.com

Enzymatic Synthesis: Biocatalytic methods, using enzymes like nitrilase or amidase, are being developed for nicotinic acid production and offer a more sustainable and efficient alternative to traditional chemical synthesis. nih.gov Engineering these enzymes could facilitate the creation of novel derivatives under mild conditions. nih.gov

These advanced synthetic approaches will be crucial for generating a library of compounds for biological screening and optimizing potency, selectivity, and pharmacokinetic properties.

Integration into Multi-Omics Research for Systems-Level Understanding of Biological Effects

To fully comprehend the biological impact of this compound, a shift from a single-target approach to a systems-level perspective is necessary. Multi-omics—integrating genomics, proteomics, metabolomics, and lipidomics—offers a powerful framework for achieving this holistic understanding. mdpi.com By treating cells or model organisms with the compound, researchers can generate vast datasets that reveal global changes in gene expression, protein levels, and metabolite concentrations. nih.gov

This approach can:

Identify Off-Target Effects: Uncover unintended molecular interactions that would be missed by targeted assays.

Elucidate Mechanisms of Action: Reveal the downstream pathways and networks affected by the compound's primary activity. For instance, multi-omics analysis of empagliflozin (B1684318) in cardiomyocytes helped clarify its metabolic effects beyond its primary target. nih.gov

Discover Biomarkers: Identify molecular signatures that correlate with the compound's efficacy, which can be invaluable for future clinical development.

Inform Drug Repurposing: Network medicine approaches that integrate multi-omics data can predict new therapeutic uses for compounds, as seen in research for Amyotrophic Lateral Sclerosis (ALS). nih.gov

Applying a systems biology approach will provide a comprehensive map of the cellular response to this compound, moving beyond a linear understanding of its function and paving the way for P4 medicine: predictive, preventive, personalized, and participatory. nih.gov

Contribution to the Discovery of New Research Tools and Probes

A potent and highly selective derivative of this compound could serve as a valuable chemical probe for basic research. Chemical probes are small molecules used to perturb and study the function of a specific protein in cells and organisms, providing insights that are often difficult to obtain through genetic methods alone.

To be considered a high-quality chemical probe, a derivative would need to exhibit:

High Potency: Sub-micromolar affinity for its intended target.

High Selectivity: Minimal interaction with other related and unrelated proteins.

Cellular Activity: The ability to penetrate cell membranes and engage its target in a cellular context.

Development of such a probe from the this compound scaffold would enable researchers to dissect the specific roles of its target kinase (e.g., a specific IRAK) in various signaling pathways, such as those initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R). nih.gov This would contribute fundamental knowledge to the fields of immunology and inflammation.

Investigation into the Structural Basis of Ligand-Target Interactions

A deep understanding of how this compound binds to its protein target(s) is fundamental for rational drug design and optimization. High-resolution structural biology techniques are essential for this purpose. Future research must prioritize obtaining co-crystal structures of the compound bound to its target kinase domain.

Key methodologies and their significance include:

X-ray Crystallography: This technique can provide an atomic-level picture of the binding site, revealing the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. nih.gov The successful crystallization of the IRAK-4 kinase domain with inhibitors has already facilitated the development of new anti-inflammatory agents. nih.gov

Molecular Modeling and Simulation: Computational models based on crystal structures can predict how modifications to the ligand will affect binding affinity and selectivity. nih.gov These models can guide the design of new derivatives with improved properties, saving significant time and resources in the synthesis phase.

By elucidating the precise binding mode, researchers can understand the structural determinants of potency and selectivity. This knowledge is critical for designing next-generation inhibitors with superior therapeutic profiles, ultimately accelerating the translation of this chemical scaffold from a laboratory curiosity to a clinically relevant agent. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.